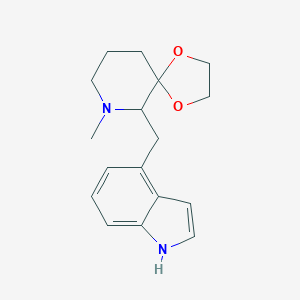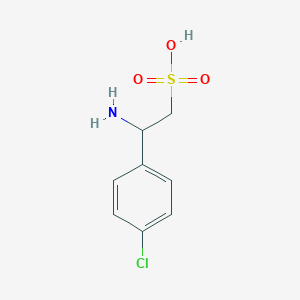
2-Amino-2-(4-chlorophenyl)ethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(4-chlorophenyl)ethanesulfonic acid, commonly known as ACES, is a zwitterionic buffering agent that is widely used in scientific research. It was first synthesized in 1975 by Good et al. as a replacement for other buffering agents such as Tris and phosphate, which can interfere with certain biochemical assays. ACES has since become a popular choice for many applications due to its unique properties and versatility.
Mécanisme D'action
ACES acts as a zwitterionic buffer, meaning it can both accept and donate protons depending on the pH of the solution. This property allows it to maintain a stable pH range and prevent fluctuations that can affect the results of biochemical assays. ACES has a pKa of 7.0, which makes it an ideal buffer for many applications.
Effets Biochimiques Et Physiologiques
ACES has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-irritating to skin and eyes. However, it is important to handle ACES with care and follow proper safety protocols when working with it.
Avantages Et Limitations Des Expériences En Laboratoire
ACES has several advantages over other buffering agents, including:
- High buffering capacity in the neutral pH range
- Minimal interference with biochemical assays
- Low toxicity and non-irritating properties
- Stable over a wide range of temperatures
However, ACES also has some limitations, including:
- Limited solubility in water
- Relatively high cost compared to other buffering agents
- Incompatibility with certain enzymes and proteins
Orientations Futures
Despite its widespread use, there is still much to learn about the properties and potential applications of ACES. Some possible future directions for research include:
- Developing new synthesis methods to improve yield and reduce cost
- Investigating the effects of ACES on different types of cells and tissues
- Studying the interaction of ACES with enzymes and proteins in more detail
- Exploring the use of ACES in drug delivery systems and other biomedical applications
Conclusion
In conclusion, ACES is a versatile and widely used buffering agent in scientific research. Its unique properties make it an ideal choice for many applications, particularly those that require a neutral pH range and minimal interference with biochemical assays. While there are some limitations to its use, ACES has proven to be a valuable tool in many fields of research and holds promise for future applications.
Méthodes De Synthèse
ACES can be synthesized in several ways, but the most common method involves the reaction of 4-chlorophenylacetic acid with sulfur trioxide to form 2-(4-chlorophenyl)sulfonylacetic acid. This compound is then treated with ammonia to yield ACES. The overall reaction can be represented as follows:
Applications De Recherche Scientifique
ACES is primarily used as a buffering agent in scientific research. It is particularly useful in assays that require a neutral pH range (pH 6.8-7.4) and where other buffering agents may interfere with the results. ACES has been used in a wide range of applications, including:
- Enzyme assays
- Electrophoresis
- Cell culture media
- Protein purification
- DNA sequencing
Propriétés
Numéro CAS |
100376-62-3 |
|---|---|
Nom du produit |
2-Amino-2-(4-chlorophenyl)ethanesulfonic acid |
Formule moléculaire |
C8H10ClNO3S |
Poids moléculaire |
235.69 g/mol |
Nom IUPAC |
2-amino-2-(4-chlorophenyl)ethanesulfonic acid |
InChI |
InChI=1S/C8H10ClNO3S/c9-7-3-1-6(2-4-7)8(10)5-14(11,12)13/h1-4,8H,5,10H2,(H,11,12,13) |
Clé InChI |
YXUUWCRKRJHQBE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(CS(=O)(=O)O)N)Cl |
SMILES canonique |
C1=CC(=CC=C1C(CS(=O)(=O)O)N)Cl |
Synonymes |
2-ACPESA 2-amino-2-(4-chlorophenyl)ethanesulfonic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



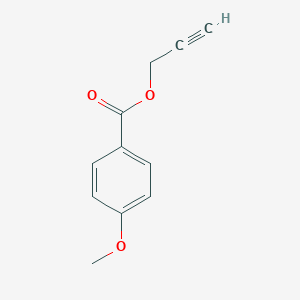

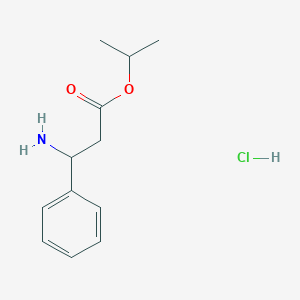
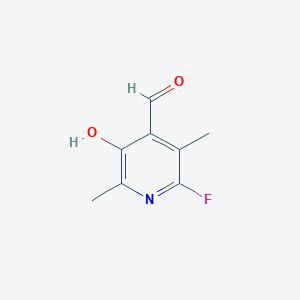


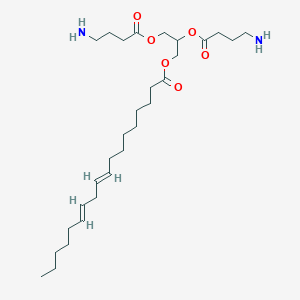

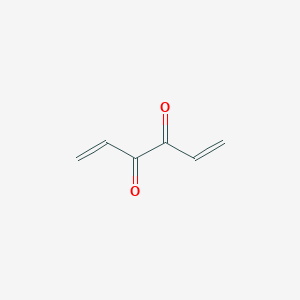

![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)
![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)
